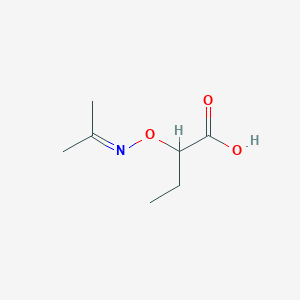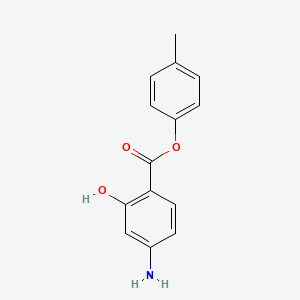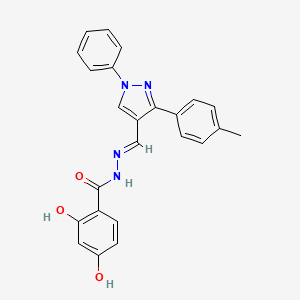![molecular formula C22H23N3 B11961994 4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-メチルフェニル)-N-[(E)-1-ナフチルメチリデン]-1-ピペラジンアミンは、ピペラジン誘導体のクラスに属する有機化合物です。この化合物は、4-メチルフェニル基とナフチルメチリデン部分で置換されたピペラジン環の存在を特徴としています。
準備方法
合成経路と反応条件
4-(4-メチルフェニル)-N-[(E)-1-ナフチルメチリデン]-1-ピペラジンアミンの合成は、通常、特定の反応条件下での4-メチルフェニルピペラジンと1-ナフトアルデヒドの縮合を伴います。反応は通常、エタノールまたはメタノールなどの適切な溶媒と、酢酸または塩酸などの触媒の存在下で行われます。反応混合物を数時間還流下で加熱して完全な縮合を確保し、その後冷却し、再結晶またはクロマトグラフィーによって生成物を精製します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フローリアクターと自動システムの使用により、合成の効率と収率を向上させることができます。さらに、温度、圧力、触媒濃度などの反応パラメータの最適化は大規模生産に不可欠です。
化学反応の分析
反応の種類
4-(4-メチルフェニル)-N-[(E)-1-ナフチルメチリデン]-1-ピペラジンアミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化され、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、イミン基がアミンに還元されます。
置換: この化合物は、求核置換反応に関与することができ、ピペラジン環または芳香環が異なる官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒と、ハロゲン化アルキルまたはハロゲン化アリールなどの求核剤。
生成される主な生成物
酸化: ナフチルメチリデンオキシド誘導体の生成。
還元: 4-(4-メチルフェニル)-N-(1-ナフチルメチル)-1-ピペラジンアミンの生成。
置換: さまざまな官能基を含む置換ピペラジン誘導体の生成。
科学的研究の応用
4-(4-メチルフェニル)-N-[(E)-1-ナフチルメチリデン]-1-ピペラジンアミンは、次のようなさまざまな科学研究の応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌、抗真菌、抗がん特性など、潜在的な生物活性が調査されています。
医学: さまざまな疾患の薬剤候補として、潜在的な治療的用途が検討されています。
産業: 特定の特性を持つ特殊化学薬品や材料の開発に使用されています。
作用機序
4-(4-メチルフェニル)-N-[(E)-1-ナフチルメチリデン]-1-ピペラジンアミンの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、受容体または酵素に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん効果をもたらす可能性があります。さらに、微生物の細胞膜と相互作用して、その完全性を破壊し、抗菌特性を示す可能性があります。
類似の化合物との比較
類似の化合物
4-メチルプロピオフェノン: 構造的特徴は似ていますが、官能基が異なる芳香族ケトン。
4-メチルメトカテノン(メフェドロン): 構造が似ていますが、薬理学的特性が異なるβ-ケトアンフェタミン。
2-アリル-4-((4-(4-メチルベンジルオキシ)フェニル)ジアゼニル)フェノール: 関連する芳香族構造を持つアゾモノエーテル染料。
独自性
4-(4-メチルフェニル)-N-[(E)-1-ナフチルメチリデン]-1-ピペラジンアミンは、ピペラジン環、4-メチルフェニル基、ナフチルメチリデン部分を組み合わせているため、ユニークです。このユニークな構造は、特定の化学的および生物学的特性を付与し、さまざまな研究用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
4-methylmethcathinone (mephedrone): A β-ketoamphetamine with structural similarities but different pharmacological properties.
2-allyl-4-((4-(4-methylbenzyloxy)phenyl)diazenyl)phenol: An azomonoether dye with related aromatic structures.
Uniqueness
4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine is unique due to its combination of a piperazine ring, a 4-methylphenyl group, and a naphthylmethylidene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H23N3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(E)-N-[4-(4-methylphenyl)piperazin-1-yl]-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C22H23N3/c1-18-9-11-21(12-10-18)24-13-15-25(16-14-24)23-17-20-7-4-6-19-5-2-3-8-22(19)20/h2-12,17H,13-16H2,1H3/b23-17+ |
InChIキー |
NHNKQZNGVJBAFY-HAVVHWLPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)

![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)



